H-丙氨酸-甘氨酸-甘氨酸-甘氨酸-OH

描述

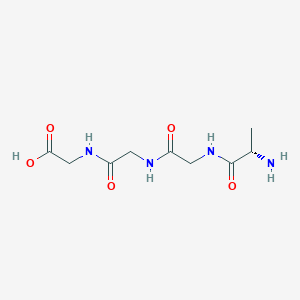

H-Ala-Gly-Gly-Gly-OH is a short peptide composed of the amino acid alanine (Ala) followed by three glycine (Gly) residues and terminated with a hydroxyl group (OH). This peptide is a linear chain, which can be involved in various chemical reactions and may adopt specific conformations depending on its environment and modifications.

Synthesis Analysis

The synthesis of peptides containing Ala and Gly sequences can be achieved through the condensation of appropriately protected tripeptide units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized, which is somewhat related to the tetrapeptide . Although the exact synthesis of H-Ala-Gly-Gly-Gly-OH is not detailed in the provided papers, the methodologies applied for similar peptides suggest that standard peptide synthesis techniques such as solid-phase synthesis or solution-phase condensation could be employed.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide with an Ala–(HO)Gly–Ala sequence was found to have a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . Similarly, the structure of a copolypeptide H-(Ala-Gly)9-OH was computed and confirmed to adopt a right-handed α-helix conformation, which could be relevant to the tetrapeptide's structure .

Chemical Reactions Analysis

Peptides can undergo a range of chemical reactions, including complexation with metals and reactions with radicals. The nonapeptide mentioned earlier forms a 1:3 complex with iron(III) ions, facilitated by hydroxamate groups . Additionally, the hydrogen abstraction reactions of Gly and Ala residues by hydroxyl radicals have been studied, which could be relevant to the tetrapeptide's reactivity, especially considering the presence of Gly residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-Ala-Gly-Gly-Gly-OH can be inferred from studies on similar molecules. For instance, the dipeptide H-Ala-Phe-OH has been structurally characterized and shown to coordinate with Au(III) ions . While this dipeptide is not identical to H-Ala-Gly-Gly-Gly-OH, the coordination ability of peptides with metals and their protonation behavior can provide insights into the tetrapeptide's properties.

科学研究应用

抗菌活性

肽序列H-丙氨酸-甘氨酸-甘氨酸-甘氨酸-OH可用于合成抗菌肽的设计。 研究表明,含有Gly-Gly对的肽,类似于this compound中的Gly-Gly-Gly序列,表现出强大的抗菌活性 。这些肽可以选择性地靶向革兰氏阴性菌,而不会引起溶血,使其成为对抗细菌感染的临床治疗药物的潜在候选者。

固相肽合成

This compound可以使用水性微波辅助固相合成技术合成 。该方法对环境友好,因为它避免了使用有害的有机溶剂。微波辐射促进的快速固相反应使其成为合成this compound等肽的有希望的方法。

自组装和仿生超结构

包括this compound在内的肽的序列异构体影响它们自组装成仿生超结构 。这些结构可以表现出可切换的抗生物膜特性并响应温度和光等外部刺激,使其在生物医学应用中很有用。

肽合成方法

This compound的合成为克服肽合成中的挑战提供了见解,例如羧基的选择性和活化 。了解这种肽的合成过程可以帮助开发更有效的方法来创建复杂的肽。

氨基酸分析

This compound可用于氨基酸分析,以研究肽氧化后游离氨基酸的释放 。该分析对于理解肽在氧化条件下的稳定性和降解途径至关重要。

安全和危害

“H-Ala-Gly-Gly-Gly-OH” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause an allergic skin reaction. Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation are advised .

作用机制

Target of Action

Peptides generally interact with specific receptors or enzymes in the body, triggering a series of biochemical reactions .

Mode of Action

The mode of action of H-Ala-Gly-Gly-Gly-OH involves its interaction with its target, leading to changes in the biochemical environment. The peptide bond formation between amino acids is a crucial process in this interaction . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule .

Biochemical Pathways

Peptides generally influence various biochemical pathways depending on their sequence and the nature of the amino acids they contain . They can affect protein synthesis, enzymatic reactions, signal transduction pathways, and more .

Pharmacokinetics

Peptides are generally known to have poor oral bioavailability due to their size, charge, and susceptibility to enzymatic degradation . They are often administered via injection to bypass these barriers .

Result of Action

These effects can include triggering or inhibiting specific cellular processes, modulating immune responses, and more .

Action Environment

The action, efficacy, and stability of H-Ala-Gly-Gly-Gly-OH can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and more . For instance, the stability of peptides can be affected by the presence of proteolytic enzymes, which can degrade peptides .

属性

IUPAC Name |

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULKIZRPKJGIH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428556 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5123-42-2 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANYLGLYCYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)